molecular formula C20H13N7O3 B5789512 5-(4-nitrophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

5-(4-nitrophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

Cat. No. B5789512
M. Wt: 399.4 g/mol
InChI Key: KHPMEKXYQOBSGK-SRZZPIQSSA-N
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Description

5-(4-nitrophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is a compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It may also inhibit the proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-nitrophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone exhibits low toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent. In addition, this compound has been shown to exhibit good solubility in aqueous solutions, which is important for its potential use in biological applications.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-nitrophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone in lab experiments is its relatively simple synthesis method. However, the yield of the product is not very high, which can be a limitation. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for further research on 5-(4-nitrophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone. One area of interest is to investigate its potential use as a fluorescent probe for the detection of other metal ions in biological samples. In addition, further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential use as an anticancer agent. Finally, optimizing the synthesis method to improve the yield of the product would be beneficial for future research.

Synthesis Methods

The synthesis of 5-(4-nitrophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone involves the reaction of 4-nitrobenzaldehyde, furfural, and 5-amino-3-phenyl-1,2,4-triazole in the presence of acetic acid and ethanol. The reaction mixture is heated under reflux conditions for a specific period of time, and the resulting product is purified using column chromatography. The yield of the product is typically around 50%.

Scientific Research Applications

5-(4-nitrophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been investigated for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antifungal activities. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological samples.

properties

IUPAC Name

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N7O3/c28-27(29)13-7-5-12(6-8-13)17-10-9-14(30-17)11-21-25-20-23-19-18(24-26-20)15-3-1-2-4-16(15)22-19/h1-11H,(H2,22,23,25,26)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPMEKXYQOBSGK-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

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